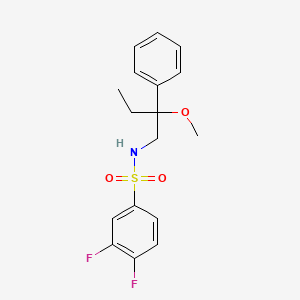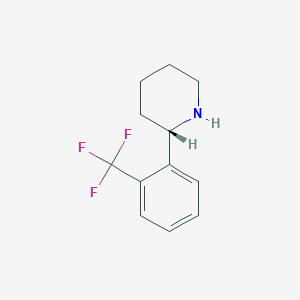
(S)-2-(2-(trifluoromethyl)phenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and phenyl rings, and the trifluoromethyl group. The “(S)” in the name indicates that this compound has a specific stereochemistry, meaning that its three-dimensional structure is important .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the piperidine ring, the phenyl ring, and the trifluoromethyl group. Each of these functional groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and its ability to cross biological membranes .Scientific Research Applications
Synthesis of Piperidine Alkaloids
- A study described the diastereoselective synthesis of trifluoro-substituted analogues of mono-, di-, and trisubstituted piperidine alkaloids, including methods for creating new 2-(trifluoromethyl)-4-piperidinols and 4-amino-2-(trifluoromethyl)piperidines (Bariau et al., 2006).
Synthesis of Neuroleptic Agents
- Research focused on the synthesis of Fluspirilen and Penfluridol, neuroleptic agents, using intermediates like 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (Botteghi et al., 2001).
Inhibition of Substance P-Induced Mobilization
- A novel piperidine ether-based tachykinin NK1 receptor antagonist, L-733,060, showed properties of inhibiting substance P-induced [Ca2+]i mobilisation in cell studies (Seabrook et al., 1996).
Glycosylation Reactions
- A study synthesized mono-, di-, and trifluoro analogs of S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranoside and examined their role in glycosylation reactions, highlighting the influence of fluorine atoms on reaction stereoselectivity (Crich & Vinogradova, 2007).
Crystal Structure Analysis
- The crystal structure of C13H14NO2F3, a compound related to (S)-2-(2-(trifluoromethyl)phenyl)piperidine, was analyzed, revealing insights into molecular conformations and hydrogen bonding patterns (Revathi et al., 2015).
Inhibitors of Soluble Epoxide Hydrolase
- A study identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the importance of the triazine heterocycle for potency and selectivity (Thalji et al., 2013).
Antifungal Activity
- Triazole antifungal agents with piperidine side chains were designed and synthesized, displaying moderate-to-excellent activities against various pathogenic fungi (Yu et al., 2014).
Anti-Tuberculosis Activity
- Piperidinol analogs were discovered and evaluated for anti-tuberculosis activity, identifying compounds with promising activity but also noting potential side effects in in vivo testing (Sun et al., 2009).
Synthesis of Piperazines for Drug Discovery
- Enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines were synthesized, serving as important building blocks in medicinal chemistry (Sánchez-Roselló et al., 2014).
Side Product in Benzothiazinone Synthesis
- Structural characterization of a side product in the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a new anti-tuberculosis drug candidate, was conducted (Eckhardt et al., 2020).
Ring Expansion and Synthesis Techniques
- A study showcased the ring expansion of (trifluoromethyl)prolinols to synthesize 3-substituted 2-(trifluoromethyl)piperidines, utilizing a diastereoselective approach (Rioton et al., 2015).
Novel Insecticide Design
- The design and synthesis of novel insecticides based on 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives were explored, showing potential in controlling agricultural pests (Cai et al., 2010).
Future Directions
properties
IUPAC Name |
(2S)-2-[2-(trifluoromethyl)phenyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-6-2-1-5-9(10)11-7-3-4-8-16-11/h1-2,5-6,11,16H,3-4,7-8H2/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFXQOYIVFTLFP-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-(trifluoromethyl)phenyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2818573.png)
![3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2818574.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2818575.png)
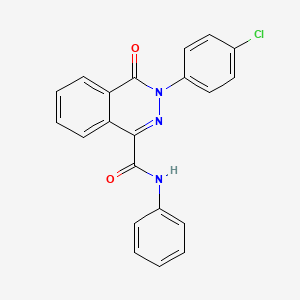
![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2818577.png)
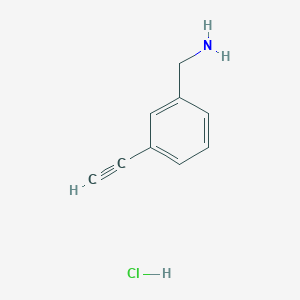
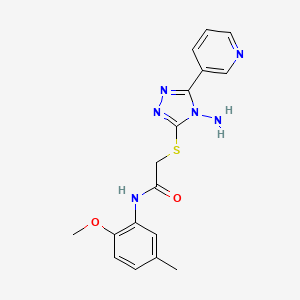
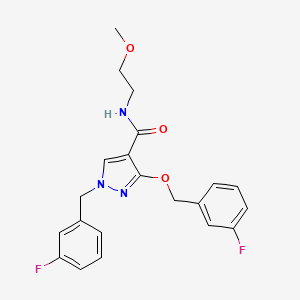
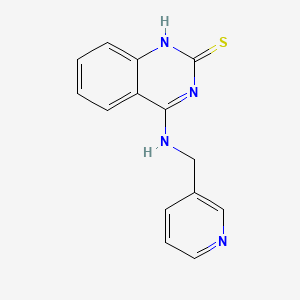
![N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}(ethylcarbamoyl)amino)(tert-butoxy)formamide](/img/structure/B2818588.png)
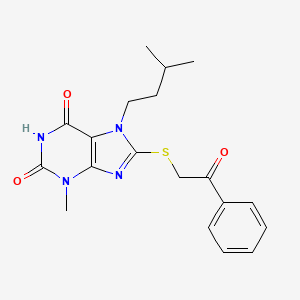
![7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2818593.png)
![N-(3,4-dimethoxyphenethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2818594.png)
